molecular formula C6H14BCl2N B1608385 Dichloro(diisopropylamino)borane CAS No. 44873-49-6

Dichloro(diisopropylamino)borane

Cat. No. B1608385
CAS RN: 44873-49-6
M. Wt: 181.9 g/mol
InChI Key: SQJYZIVNKOIKKX-UHFFFAOYSA-N
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Description

Dichloro(diisopropylamino)borane is a chemical compound with the formula C6H14BCl2N . It is used as a reactant in various chemical reactions .


Synthesis Analysis

The synthesis of Dichloro(diisopropylamino)borane involves the reaction of Boron trichloride and Diisopropylamine . The detailed synthesis process can be found in the referenced literature .


Molecular Structure Analysis

The molecular structure of Dichloro(diisopropylamino)borane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 23 bonds, including 9 non-H bonds and 2 rotatable bonds .


Chemical Reactions Analysis

Dichloro(diisopropylamino)borane is a reactant for cyclizative alkenylboration of carbon-carbon double bonds and cyclizative carboboration of C-C triple bonds .


Physical And Chemical Properties Analysis

Dichloro(diisopropylamino)borane has a molecular weight of 181.90 g/mol . It is a liquid at room temperature and has a boiling point of 61 °C at 13 mmHg . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis and Structure Analysis

Dichloro(diisopropylamino)borane has been utilized in synthesizing various novel chemical compounds. For example, its reaction with subvalent species generated from sodium/potassium alloy with unsaturated aliphatic hydrocarbons has yielded compounds like 2,5-dihydroboroles and 1,3-dihydrodiboretes (Bromm et al., 1990). Similarly, its reaction with anisole led to the production of diisopropylamino(diphenoxy)borane and other related compounds (Maringgele & Meller, 1989).

2. Catalytic Applications

Dichloro(diisopropylamino)borane is also used as a catalyst. For instance, its reaction with aryl-substituted α-olefins, catalyzed by Cp2TiCl2, leads to the production of trans-1-alkenyl(chlorodiisopropylamino)boranes (Khusainova et al., 2019).

3. Development of New Heterocycles

Reactions involving dichloro(diisopropylamino)borane have been instrumental in creating new heterocycles. For instance, its reaction with isoquinoline and other aromatic nitrogen heterocycles led to the formation of compounds containing diazaborole and diazaborolidine ring systems (Maringgele et al., 1988).

4. Synthesis of Complex Boranes

Dichloro(diisopropylamino)borane is used in the synthesis of complex boranes and boron-containing compounds. For instance, its reaction with sodium/potassium alloy in 1,2-dimethoxyethane has been used to synthesize compounds like C6H6·xBN(i-C3H7)2 (Meller et al., 1988).

5. Applications in Organometallic Chemistry

In organometallic chemistry, dichloro(diisopropylamino)borane is used to create novel organometallic structures. For instance, its reaction with cyclooctatetraene led to the synthesis of 9-diisopropylamino-9-borabicyclo[4.2.1]nona-2,4,7-triene, showcasing its versatility in creating unique molecular architectures (Maringgele et al., 1990).

6. Forming Boron-Containing Polycycles

The compound has been used in forming polycyclic structures involving boron atoms. For example, its reaction with 2,5-norbornadiene and other hydrocarbons resulted in the formation of structures containing multiple boron atoms in complex arrangements (Maringgele et al., 1992).

Safety and Hazards

Dichloro(diisopropylamino)borane is classified as a pyrophoric liquid and can cause severe skin burns and eye damage . It reacts violently with water . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, and storing the compound in a dry place .

properties

IUPAC Name

N-dichloroboranyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BCl2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJYZIVNKOIKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(N(C(C)C)C(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399796
Record name Dichloro(diisopropylamino)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(diisopropylamino)borane

CAS RN

44873-49-6
Record name Dichloro(diisopropylamino)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(diisopropylamino)borane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a methylene chloride solution of trichloroborane (1.0 M, 100 ml, 0.10 mole) was added dropwise at −78° C. diisopropylamine (13.108 ml, 0.100 mole) over a 30 minute period. The solution was allowed to stir for 1 hour, during which a white precipitate formed. The mixture was allowed to warm to room temperature, and solvent was removed under reduced pressure. The residue was dissolved in 100 ml of dry toluene, triethylamine (13.94 ml, 0.10 mole) was added and the solution was stirred overnight at room temperature. The mixture was filtered, the residue was washed with 20 ml of toluene. Solvent was removed under reduced pressure from the combined filtrates, and the resulting oil was purified by vacuum distillation (25-28° C., 13 Pa, 0.1 mm) to give 9.2 g (51 percent) of product as a colorless liquid.
Quantity
13.94 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
13.108 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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